1-[4-(2,5-dimethylphenoxy)butyl]pyrrolidine
Description
1-[4-(2,5-Dimethylphenoxy)butyl]pyrrolidine is an organic compound with the molecular formula C16H25NO It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a butyl chain substituted with a 2,5-dimethylphenoxy group
Properties
IUPAC Name |
1-[4-(2,5-dimethylphenoxy)butyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-14-7-8-15(2)16(13-14)18-12-6-5-11-17-9-3-4-10-17/h7-8,13H,3-6,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWQDGQQGZTDLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCCCN2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2,5-dimethylphenoxy)butyl]pyrrolidine typically involves the following steps:
Preparation of 2,5-dimethylphenol: This can be achieved through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.
Formation of 2,5-dimethylphenoxybutyl bromide: The 2,5-dimethylphenol is reacted with 1,4-dibromobutane in the presence of a base like sodium hydride to form 2,5-dimethylphenoxybutyl bromide.
Nucleophilic substitution: The 2,5-dimethylphenoxybutyl bromide is then reacted with pyrrolidine under basic conditions to yield 1-[4-(2,5-dimethylphenoxy)butyl]pyrrolidine.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(2,5-dimethylphenoxy)butyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Hydrogen gas with a palladium on carbon catalyst under atmospheric pressure.
Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
1-[4-(2,5-dimethylphenoxy)butyl]pyrrolidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting the central nervous system.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[4-(2,5-dimethylphenoxy)butyl]pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity. For example, it could act as an agonist or antagonist at neurotransmitter receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
1-[4-(2,4-Dimethylphenoxy)butyl]pyrrolidine: Similar structure but with a different substitution pattern on the phenoxy group.
1-[4-(2,6-Dimethylphenoxy)butyl]pyrrolidine: Another isomer with a different substitution pattern on the phenoxy group.
Uniqueness: 1-[4-(2,5-dimethylphenoxy)butyl]pyrrolidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methyl groups on the phenoxy ring can affect the compound’s steric and electronic properties, leading to differences in how it interacts with other molecules and its overall stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
